1-Ethyl-17-(2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)
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Overview
Description
1-Ethyl-17-(2-methoxyphenyl)-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique pentacyclic structure This compound is notable for its intricate molecular architecture, which includes multiple fused rings and functional groups
Preparation Methods
The synthesis of 1-Ethyl-17-(2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pentacyclic structure. Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain substituents on the molecule.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and sulfuric acid for cyclization, are commonly used. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-Ethyl-17-(2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione has several scientific research applications:
Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.
Biology: Its interactions with biological molecules are investigated to understand its potential as a bioactive compound.
Medicine: Research explores its potential therapeutic effects and its role as a lead compound for drug development.
Industry: It is studied for its potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Ethyl-17-(2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can be compared with other similar pentacyclic compounds, such as:
- 17-Oxapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
- Bis-ethylhexyloxyphenol methoxyphenyl triazine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of 1-Ethyl-17-(2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-ethyl-17-(2-methoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO3/c1-3-27-18-12-6-4-10-16(18)22(17-11-5-7-13-19(17)27)23-24(27)26(30)28(25(23)29)20-14-8-9-15-21(20)31-2/h4-15,22-24H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUROSTUASOEOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=CC=CC=C6OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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